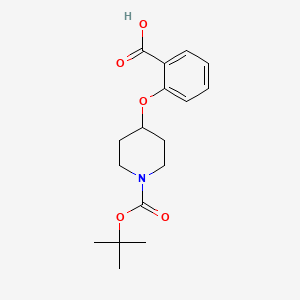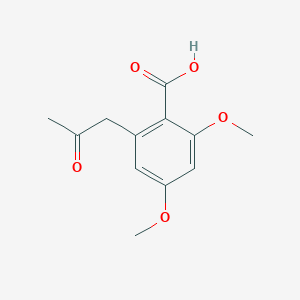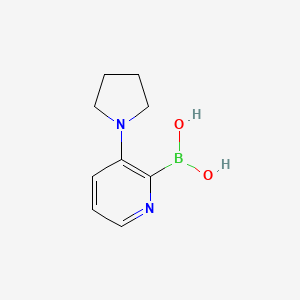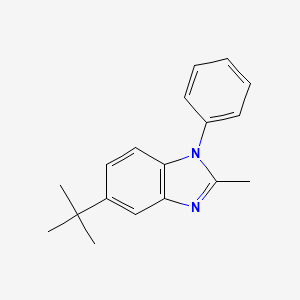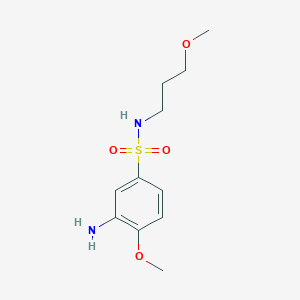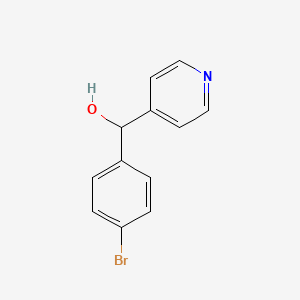
(4-Bromophenyl)-pyridin-4-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)-pyridin-4-ylmethanol: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a bromophenyl group attached to a pyridinylmethanol moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Bromination of Pyridin-4-ylmethanol: The compound can be synthesized by the bromination of pyridin-4-ylmethanol using bromine in the presence of a suitable catalyst such as iron(III) bromide.
Grignard Reaction: Another method involves the reaction of pyridin-4-ylmagnesium bromide (Grignard reagent) with formaldehyde, followed by hydrolysis to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Analyse Des Réactions Chimiques
(4-Bromophenyl)-pyridin-4-ylmethanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-bromophenyl)-pyridin-4-one using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce (4-bromophenyl)-pyridin-4-ylmethane.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Aqueous or alcoholic solutions, nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
(4-Bromophenyl)-pyridin-4-one (oxidation product)
(4-Bromophenyl)-pyridin-4-ylmethane (reduction product)
Substituted derivatives (substitution reactions)
Applications De Recherche Scientifique
(4-Bromophenyl)-pyridin-4-ylmethanol: has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various pyridine derivatives, which are used in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the design and synthesis of new drug candidates, especially those targeting central nervous system disorders and infectious diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4-Bromophenyl)-pyridin-4-ylmethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with proteins, enzymes, or receptors.
Comparaison Avec Des Composés Similaires
(4-Bromophenyl)-pyridin-4-ylmethanol: is compared with other similar compounds, such as:
4-Bromophenyl-pyridin-3-ylmethanol: Similar structure but with a different position of the bromophenyl group.
4-Bromophenyl-pyridin-2-ylmethanol: Another positional isomer with distinct chemical properties.
4-Bromophenyl-pyridine: A related compound without the methanol group.
Uniqueness: The presence of the hydroxyl group in This compound makes it more reactive and versatile compared to its positional isomers, allowing for a wider range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H10BrNO |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
(4-bromophenyl)-pyridin-4-ylmethanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H |
Clé InChI |
QURBRVDQRHZFPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=NC=C2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


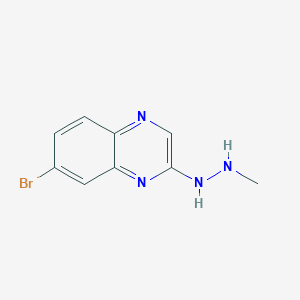
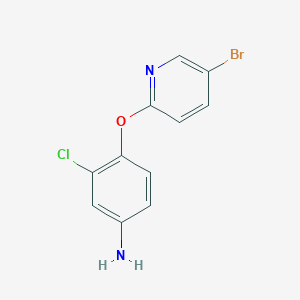

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
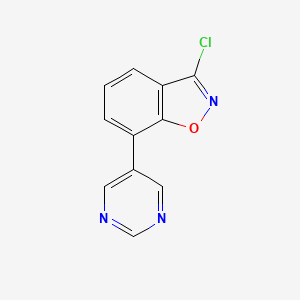
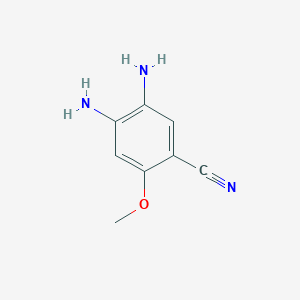
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)

